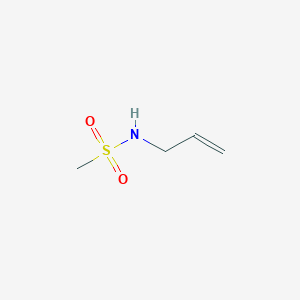

N-Allylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Allylmethanesulfonamide is a chemical compound with the molecular formula C4H9NO2S . It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da .

Synthesis Analysis

The synthesis of N-Allylmethanesulfonamide involves several stages. For instance, one method involves the use of triethylamine in dichloromethane at temperatures between 0 and 20°C . Another method involves the use of sodium hydride in diethyl ether at 20°C, followed by a reaction with iodine .Molecular Structure Analysis

The molecular structure of N-Allylmethanesulfonamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

N-Allylmethanesulfonamide undergoes various chemical reactions. For instance, it reacts with triethylamine in dichloromethane at 20°C to yield different products . It also reacts with bromine in dichloromethane at 0°C .Physical And Chemical Properties Analysis

N-Allylmethanesulfonamide is a liquid at normal temperatures .科学的研究の応用

- N-Allylmethanesulfonamide exhibits antimicrobial activity against various pathogens. It belongs to the class of N-halamines , which are compounds containing halogenated amine groups. These N-halamines release active halogens (such as chlorine or bromine) upon contact with water or moisture, effectively inhibiting microbial growth .

Antimicrobial Properties

Safety and Hazards

N-Allylmethanesulfonamide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

作用機序

Target of Action

N-Allylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .

Mode of Action

Sulfonamides, including N-Allylmethanesulfonamide, are believed to inhibit the enzyme dihydropteroate synthase (DHPS), which is involved in the production of folic acid in bacteria . By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in this essential nutrient This disruption affects various downstream processes, including DNA synthesis, as folic acid is a precursor to nucleotides

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of N-Allylmethanesulfonamide’s action is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.

特性

IUPAC Name |

N-prop-2-enylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVZEADQWCCODY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405460 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylmethanesulfonamide | |

CAS RN |

59639-96-2 |

Source

|

| Record name | N-Allylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)